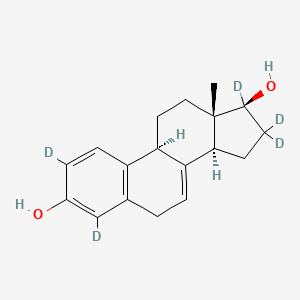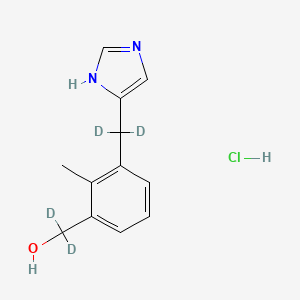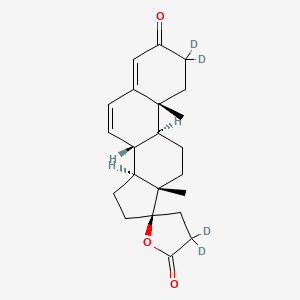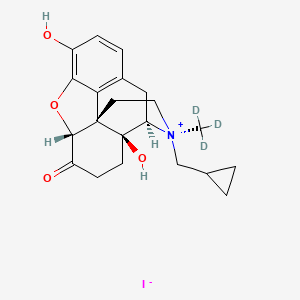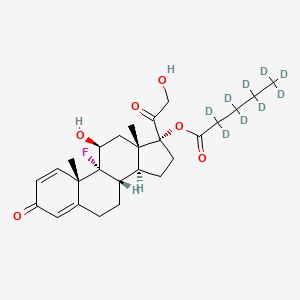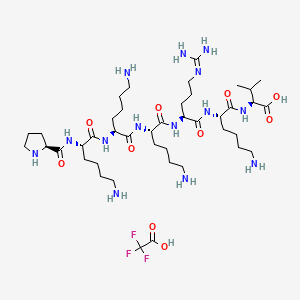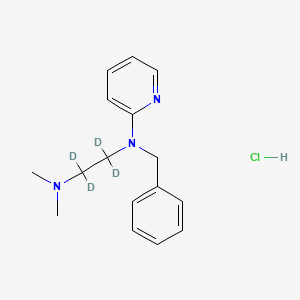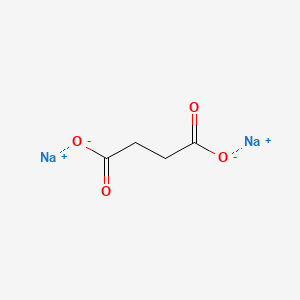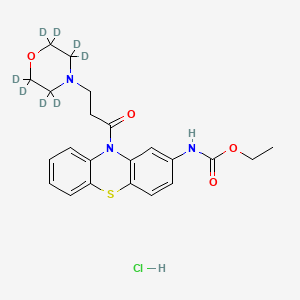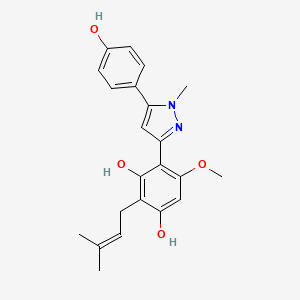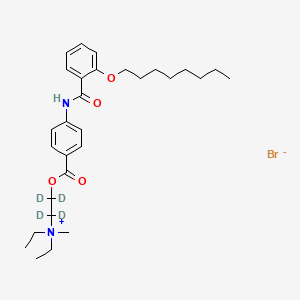
Otilonium-d4 (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Otilonium-d4 (bromide) is a deuterated form of otilonium bromide, a quaternary ammonium compound. It is primarily used as an antispasmodic agent to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS). The compound works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .
Preparation Methods
The synthesis of otilonium-d4 (bromide) involves several steps:
Starting Materials: The synthesis begins with o-octanoxy benzoic acid and chloroformate.
Condensation Reaction: The product from the first step undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid.
Formation of Intermediate: This intermediate reacts with diethylaminoethyl chloride to produce N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine.
Final Step: The final product, otilonium-d4 (bromide), is obtained by reacting the intermediate with bromomethane.
Chemical Reactions Analysis
Otilonium-d4 (bromide) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable quaternary ammonium structure.
Substitution Reactions: The bromide ion can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bromomethane for the final bromide substitution, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity.
Major Products: The primary product is otilonium-d4 (bromide), with minimal byproducts due to the specificity of the reactions involved.
Scientific Research Applications
Otilonium-d4 (bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of quaternary ammonium compounds.
Biology: The compound is used to investigate the mechanisms of muscle relaxation and neurotransmitter interactions in the gastrointestinal tract.
Medicine: Otilonium-d4 (bromide) is studied for its potential therapeutic effects in treating gastrointestinal disorders like IBS and its role in reducing abdominal pain and cramps
Mechanism of Action
Otilonium-d4 (bromide) exerts its effects by blocking calcium channels in the smooth muscles of the gastrointestinal tract. This action prevents the influx of calcium ions, which are necessary for muscle contraction. By inhibiting calcium entry, the compound relaxes the smooth muscles, thereby reducing spasms and alleviating pain. Additionally, it interacts with muscarinic and tachykinin receptors, further contributing to its antispasmodic effects .
Comparison with Similar Compounds
Otilonium-d4 (bromide) is compared with other antispasmodic agents like pinaverium bromide and mebeverine:
Pinaverium Bromide: Both compounds are used to treat IBS, but otilonium-d4 (bromide) has a more localized effect in the gastrointestinal tract, reducing systemic side effects.
Similar Compounds
- Pinaverium Bromide
- Mebeverine
- Hyoscine Butylbromide
- Dicyclomine
These compounds share similar therapeutic uses but differ in their mechanisms of action and pharmacokinetic properties .
Properties
Molecular Formula |
C29H43BrN2O4 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2; |
InChI Key |
VWZPIJGXYWHBOW-XHNQVTAOSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-] |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
